molecular formula C9H11NO B13101894 4,5,6,7-Tetrahydro-2H-isoindole-1-carbaldehyde

4,5,6,7-Tetrahydro-2H-isoindole-1-carbaldehyde

Cat. No.: B13101894
M. Wt: 149.19 g/mol
InChI Key: TUBSQPKFKIZZLY-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-2H-isoindole-1-carbaldehyde is a heterocyclic organic compound with the molecular formula C9H11NO It is a derivative of isoindole, characterized by a tetrahydro ring structure and an aldehyde functional group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-2H-isoindole-1-carbaldehyde typically involves the reduction of isoindole derivatives. One common method is the catalytic hydrogenation of isoindole-1-carboxaldehyde under mild conditions. The reaction is usually carried out in the presence of a palladium catalyst and hydrogen gas at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-2H-isoindole-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Grignard reagents (RMgX), organolithium reagents (RLi)

Major Products Formed

Scientific Research Applications

4,5,6,7-Tetrahydro-2H-isoindole-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-2H-isoindole-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and protein function .

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-Tetrahydro-2H-isoindole-1-carboxylic acid
  • 4,5,6,7-Tetrahydro-2-phenyl-2H-isoindole-1-carbaldehyde
  • 4,5,6,7-Tetrahydro-2H-indazole derivatives

Uniqueness

Compared to its analogs, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

4,5,6,7-tetrahydro-2H-isoindole-1-carbaldehyde

InChI

InChI=1S/C9H11NO/c11-6-9-8-4-2-1-3-7(8)5-10-9/h5-6,10H,1-4H2

InChI Key

TUBSQPKFKIZZLY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(NC=C2C1)C=O

Origin of Product

United States

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